2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
Description
2-(4-Methylphenyl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a substituted oxazole derivative characterized by a 1,3-oxazole core. The oxazole ring is substituted at position 2 with a 4-methylphenyl group, at position 5 with a prop-2-en-1-ylamino (allylamino) moiety, and at position 4 with a carbonitrile group. Its structure suggests reactivity influenced by the electron-withdrawing carbonitrile group and the conjugated π-system of the oxazole ring .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-3-8-16-14-12(9-15)17-13(18-14)11-6-4-10(2)5-7-11/h3-7,16H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHBAPRMYFIFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the following key steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reactions:
Nitrile Introduction: The nitrile group can be introduced via a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. The compound has been explored for its potential as an anticancer agent due to its structural similarity to known tyrosine kinase inhibitors. For instance, compounds with oxazole moieties have been reported to inhibit cancer cell proliferation effectively. A study demonstrated that derivatives of oxazole could induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting the therapeutic potential of this class of compounds .
Antimicrobial Properties
The antimicrobial efficacy of oxazole derivatives has also been documented. Research indicates that compounds containing the oxazole ring can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism typically involves disrupting bacterial cell wall synthesis or function, which is critical for their survival .
Synthesis and Derivatives
Synthesis Techniques
The synthesis of 2-(4-Methylphenyl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile can be achieved through various methods, including cyclization reactions involving appropriate precursors. For example, a copper-mediated approach has been utilized to form oxazole derivatives from readily available substrates, showcasing a practical route for synthesizing this compound .
Case Studies and Research Findings
Case Study: Anticancer Activity
A notable study investigated the anticancer effects of a series of oxazole derivatives similar to this compound. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of oxazole-containing compounds. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent positions, and functional groups. Key comparisons are drawn from oxazole and fused oxazole derivatives reported in the literature (e.g., ).
Core Heterocycle Variations
- Simple Oxazole vs. Fused Oxazolo-Pyrimidines: The target compound features a single 1,3-oxazole ring, whereas analogs like those in (e.g., oxazolo[4,5-d]pyrimidines) incorporate a fused oxazole-pyrimidine system.
Substituent Analysis
- Position 2 Substitutions: The 4-methylphenyl group at position 2 is shared with compounds 1–9 and 10–15 in . However, these analogs feature additional phenyl or substituted phenyl groups at positions 5 or 4, which may sterically hinder interactions compared to the allylamino group in the target compound .
- Position 5 Functional Groups: The allylamino group at position 5 introduces a reactive alkene moiety, absent in compounds (e.g., methoxy or trifluoroacetyl substituents). This group could enable click chemistry or polymerization reactions, distinguishing the compound’s synthetic utility .
- Carbonitrile Placement: The carbonitrile group at position 4 is analogous to pyrimidine carbonitriles in . However, its placement on an oxazole ring (vs.
Electronic and Steric Effects
- The allylamino group’s electron-donating nature may counteract the electron-withdrawing carbonitrile, creating a polarized electronic environment. This contrasts with ’s oxazolo-pyrimidines, where fused rings delocalize electron density uniformly .
Data Tables
Table 1: Structural Comparison with Selected Oxazole Derivatives
Table 2: Hypothetical Property Trends
Research Findings and Implications
- Synthetic Flexibility: The allylamino group in the target compound offers a handle for further functionalization (e.g., Michael additions), unlike the methoxy or phenyl groups in compounds .
- Its allylamino group may enhance membrane permeability compared to bulkier substituents .
- Electronic Properties : The carbonitrile group’s electron-withdrawing effect may stabilize the oxazole ring, contrasting with fused systems in where delocalization dominates .
Biological Activity
The compound 2-(4-Methylphenyl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has gained attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Information
- Molecular Formula : C₁₄H₁₄N₄O
- Molecular Weight : 254.29 g/mol
Structural Characteristics
The oxazole ring contributes to the compound's pharmacological properties, while the methyl and prop-2-en-1-yl substituents enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that oxazole derivatives exhibit significant anticancer properties. For example, a derivative similar to our compound showed an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 2.76 |
| Compound B | CaCo-2 | 9.27 |
| Compound C | LXFA 629 | 1.143 |
The mechanism of action for oxazole derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression associated with tumor growth .
Antimicrobial Activity
In addition to anticancer properties, oxazole derivatives have demonstrated antimicrobial activity against various pathogens. A study indicated that certain oxazole compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems makes these compounds potential candidates for treating conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy in Preclinical Models
A recent preclinical study evaluated the efficacy of a related oxazole derivative in xenograft models of human cancer. The results indicated a substantial reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues . This highlights the potential therapeutic index of oxazole derivatives.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers administered an oxazole derivative to animal models of stroke. The results showed a significant reduction in infarct size and improved neurological outcomes, suggesting that these compounds may offer protective effects against ischemic damage .
Q & A
Q. What synthetic routes are recommended for preparing 2-(4-methylphenyl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For oxazole derivatives, a common approach is the condensation of substituted carboxylic acid derivatives with nitriles under controlled conditions. Key steps include:
- Cyclization : Use phosphorus oxychloride (POCl₃) as a cyclizing agent at 120°C to form the oxazole core .
- Amination : Introduce the prop-2-en-1-ylamino group via nucleophilic substitution or coupling reactions, using bases like triethylamine in anhydrous solvents (e.g., dichloromethane) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the prop-2-en-1-ylamino group (δ ~5.0–6.0 ppm for vinyl protons) and aromatic methyl signals (δ ~2.3 ppm) .
- IR Spectroscopy : Identify the carbonitrile stretch (~2200 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can the crystal structure be determined using X-ray diffraction?
- Crystal Growth : Slow evaporation of a saturated solution in acetone or methanol to obtain single crystals .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data .
- Refinement : Apply SHELXL for structure solution and refinement, analyzing bond lengths (e.g., C–N in oxazole: ~1.32 Å) and dihedral angles (e.g., planarity of the oxazole ring) .
Advanced Research Questions
Q. How do substituents on the oxazole ring influence reactivity in nucleophilic substitutions?
- Electron-Withdrawing Groups (EWGs) : The carbonitrile group at position 4 enhances electrophilicity at position 5, facilitating nucleophilic attack by amines or thiols .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may reduce reaction rates due to hindered access to the reactive site. Kinetic studies under varying temperatures (25–80°C) can quantify these effects .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) by analyzing hydrogen bonds (e.g., between the oxazole nitrogen and active-site residues) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in water (AMBER force field) over 100 ns to assess binding free energies (ΔG) .
Q. How can hydrogen bonding patterns affect solid-state stability?
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···N or C–H···O) using Etter’s rules to predict crystal packing efficiency .
- Thermal Stability : Correlate melting points (DSC analysis) with intermolecular bond strength. For example, strong H-bond networks may increase decomposition temperatures (>200°C) .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Use consistent protocols (e.g., MIC for antibacterial tests) and controls (e.g., ciprofloxacin for Gram-negative bacteria) .
- Purity Verification : Validate compound integrity via HPLC (≥95% purity) to exclude impurities as confounding factors .
Q. How to design experiments for studying metabolic stability in vitro?
- Liver Microsome Assays : Incubate the compound with rat liver microsomes (37°C, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .
Q. What challenges arise in interpreting structure-activity relationships (SAR) for derivatives?
- Multivariate Analysis : Apply principal component analysis (PCA) to separate electronic (Hammett σ) and steric (Taft Es) effects .
- Conformational Flexibility : Use DFT calculations (B3LYP/6-31G*) to compare energy barriers for rotamer interconversion .
Q. How can solvent polarity and pH influence reaction outcomes during functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
